molecular formula C13H18N2O4 B11548462 tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate

tert-butyl (2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate

Cat. No.: B11548462
M. Wt: 266.29 g/mol
InChI Key: MOVJGFNVOKWKTM-RIYZIHGNSA-N
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Description

N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a hydroxy-methoxyphenyl group and a tert-butoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and tert-butoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENECARBOHYDRAZIDE is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The tert-butoxy group also adds steric hindrance, affecting the compound’s overall stability and interaction with other molecules .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-8-9-5-6-10(16)11(7-9)18-4/h5-8,16H,1-4H3,(H,15,17)/b14-8+

InChI Key

MOVJGFNVOKWKTM-RIYZIHGNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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